3-(4-oxopyridin-1(4H)-yl)propanenitrile
Description
3-(4-Oxopyridin-1(4H)-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a pyridone core linked to a propanenitrile group. Its structural uniqueness lies in the conjugation of the electron-deficient pyridone ring with the nitrile moiety, which enhances its reactivity and suitability for coordination chemistry. This compound has been utilized in synthesizing Pb(II) coordination polymers (CPs) for photoelectrocatalytic applications, particularly in CO₂-saturated systems. These CPs exhibit tunable band gaps (e.g., 2.45–2.72 eV) and demonstrate promising catalytic performance in CO₂ reduction, attributed to their π-conjugated aromatic systems and metal-ligand charge transfer properties .
Properties
IUPAC Name |
3-(4-oxopyridin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h2-3,6-7H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPSEGQSVCBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxopyridin-1(4H)-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pyridone with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. MAOS has been shown to be effective in the synthesis of nitrogen-containing heterocycles, including pyridines .
Chemical Reactions Analysis
Types of Reactions
3-(4-oxopyridin-1(4H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(4-oxopyridin-1(4H)-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-oxopyridin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ketone and nitrile groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- This compound : The pyridone ring acts as an electron acceptor, while the nitrile group enhances electrophilicity, facilitating coordination with metal ions (e.g., Pb²⁺). This dual functionality underpins its role in CPs with photoelectrocatalytic activity .
- Thienyl-Substituted Analog (Compound ): The electron-rich thienyl groups increase π-conjugation, shifting IR absorption (e.g., C≡N stretch at 2214 cm⁻¹) and stabilizing the crystal lattice (mp 192°C).
- Quinoline Derivative (Compound ): The bulky quinoline core likely reduces solubility compared to pyridone analogs.
Performance in Material Science
- The Pb(II) CPs derived from this compound exhibit lower band gaps (2.45–2.72 eV) than many metal-organic frameworks, enabling visible-light-driven CO₂ reduction . In contrast, thienyl-substituted analogs lack documented catalytic data, likely due to insufficient metal-binding sites.
Biological Activity
3-(4-Oxopyridin-1(4H)-yl)propanenitrile, also known by its CAS number 68634-53-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a carbonitrile group attached to a propanone moiety. This unique configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary research suggests potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with enzyme active sites or receptor sites, leading to altered biochemical pathways.
Antimicrobial Activity
In one study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising antimicrobial effect.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
Anticancer Potential
Another investigation focused on the compound's anticancer properties. In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 15 µM |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have also been synthesized to enhance its biological activity or modify its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
